molecular formula C22H22N2O3S B297463 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one

2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one

Cat. No. B297463
M. Wt: 394.5 g/mol
InChI Key: OKTLDICZGBRMSO-YUUPNMBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one, also known as DM-BMT-1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been found to exert its effects through various mechanisms of action. In cancer cells, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been shown to induce apoptosis, or programmed cell death, through the activation of caspases. Additionally, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been found to inhibit the expression of various oncogenes and tumor suppressor genes, leading to the inhibition of cancer cell growth and proliferation. In neurology, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been found to reduce oxidative stress and inflammation through the upregulation of antioxidant enzymes and the inhibition of inflammatory cytokines. In immunology, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been found to regulate the immune response by modulating the activity of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. In cancer cells, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been shown to inhibit cell growth and proliferation, induce apoptosis, and inhibit the expression of oncogenes and tumor suppressor genes. In neurology, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been found to reduce oxidative stress and inflammation, leading to neuroprotective effects. In immunology, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been found to modulate the immune response, regulating the activity of immune cells and cytokines.

Advantages and Limitations for Lab Experiments

2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has various advantages for use in lab experiments. It is a synthetic compound, allowing for precise control over its chemical structure and purity. Additionally, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been found to have low toxicity, making it a safe candidate for further investigation. However, there are also limitations to the use of 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanisms of action and potential applications. Additionally, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one may have limited solubility in certain solvents, making it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one. In cancer research, further studies are needed to understand the specific mechanisms of action of 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one and its potential as a therapeutic agent for various types of cancer. In neurology, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one may have potential applications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, further studies are needed to understand the immunomodulatory effects of 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one and its potential as a therapeutic agent for various autoimmune diseases. Additionally, further studies are needed to optimize the synthesis and formulation of 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one for use in clinical settings.

Synthesis Methods

2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2,5-dimethylbenzaldehyde with thiosemicarbazide, followed by condensation with 6-methyl-1,3-benzodioxole-5-carbaldehyde. The resulting product is then treated with ethyl acetoacetate and ammonium acetate to yield 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one.

Scientific Research Applications

2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. Studies have shown that 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In immunology, 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been studied for its potential as an immunomodulatory agent, regulating the immune response in various disease states.

properties

Product Name

2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

(5E)-2-(2,5-dimethylphenyl)imino-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N2O3S/c1-5-24-21(25)20(11-16-10-19-18(9-15(16)4)26-12-27-19)28-22(24)23-17-8-13(2)6-7-14(17)3/h6-11H,5,12H2,1-4H3/b20-11+,23-22?

InChI Key

OKTLDICZGBRMSO-YUUPNMBNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC3=C(C=C2C)OCO3)/SC1=NC4=C(C=CC(=C4)C)C

SMILES

CCN1C(=O)C(=CC2=CC3=C(C=C2C)OCO3)SC1=NC4=C(C=CC(=C4)C)C

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=C(C=C2C)OCO3)SC1=NC4=C(C=CC(=C4)C)C

Origin of Product

United States

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